molecular formula C10H6 B7766942 1,4-Diethynylbenzene CAS No. 30700-96-0

1,4-Diethynylbenzene

Cat. No.: B7766942
CAS No.: 30700-96-0
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
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Description

1,4-Diethynylbenzene: is a chemical compound with the molecular formula C₁₀H₆ . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,4-Diethynylbenzene is a chemical compound with the formula C10H6 . It is primarily used in the development of effective dispersing agents of solid fuel . .

Mode of Action

It is known for its high adiabatic combustion temperature and very high heat of combustion in oxygen , which makes it useful in the field of energy production.

Biochemical Pathways

Its optical absorption properties have been studied , suggesting potential interactions with light-sensitive biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Its primary known effect is its high heat of combustion, which is utilized in energy production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its combustion properties may be affected by atmospheric conditions . .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a relatively high adiabatic combustion temperature and a very high heat of combustion in oxygen . This suggests that 1,4-Diethynylbenzene could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been reported in the literature.

Molecular Mechanism

It is known that the compound can form a bridging ligand in bimetallic molecular systems, showing pronounced intramolecular electronic interactions

Temporal Effects in Laboratory Settings

The compound has a relatively high adiabatic combustion temperature , suggesting that it may have long-term stability. Information on the compound’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,4-diethenylbenzene in chloroform, followed by a reaction with potassium tert-butoxide in tert-butanol to yield this compound . Another method includes the hydrogenation of this compound to produce 1,4-diethenylbenzene .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of nickel or palladium catalysts is common in these processes .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 1,3-Diethynylbenzene
  • 1,4-Diethenylbenzene
  • 1,4-Diiodobenzene
  • 1,3,5-Triethynylbenzene

Comparison: 1,4-Diethynylbenzene is unique due to its symmetrical structure and the presence of two ethynyl groups in the para positions. This configuration allows for specific reactivity patterns and the formation of unique polymers and materials . Compared to 1,3-diethynylbenzene, it offers different polymerization properties and stability . Its high heat of combustion makes it particularly suitable for applications in rocket fuel dispersants .

Properties

IUPAC Name

1,4-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26713-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-diethynyl-
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Record name Benzene, diethynyl-
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Record name Benzene, diethynyl-
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Record name 1,4-Diethynylbenzene
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Record name 1,4-Diethynylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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